3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
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Description
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C21H13Cl3N2O3S and its molecular weight is 479.76. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research has focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, which are important in medicinal chemistry. For instance, Chaloner et al. (1992) explored the creation of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes, a key structure in organic synthesis (Chaloner et al., 1992). Yokoyama et al. (1984) reported the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from methyl phenyl sulfone (Yokoyama et al., 1984).
Antimicrobial Research
A 2019 study by Alsaedi et al. highlighted the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines, which incorporated mono- and diphenylsulfonyl groups. This research is significant as it reveals the potential antimicrobial applications of such compounds (Alsaedi et al., 2019).
Antitumor Activity
Research into the antitumor properties of pyrazole derivatives has been conducted. Rostom (2006) synthesized a series of indeno[1,2-c]pyrazol(in)es with sulfonamide, sulfonylurea(-thiourea) pharmacophores, showing potential antitumor activity (Rostom, 2006).
Organic Chemistry and Reactions
Vasin et al. (2015) studied the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, offering insights into the chemical behavior and potential applications of these compounds in organic synthesis (Vasin et al., 2015).
Crystal Structure Analysis
The crystal structure and docking studies of tetrazole derivatives related to pyrazole compounds were conducted by Al-Hourani et al. (2015), providing valuable information on the molecular structure and potential interactions of these compounds (Al-Hourani et al., 2015).
Pharmacological Research
Miah et al. (2014) researched heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists, contributing to the understanding of the pharmacological potential of these compounds (Miah et al., 2014).
Properties
IUPAC Name |
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O3S/c22-14-1-5-16(6-2-14)29-17-7-10-19(20(24)13-17)21-11-12-26(25-21)30(27,28)18-8-3-15(23)4-9-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINXDNDKPLFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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